1-(2-Ethylbutyl)piperazine CAS number 57184-38-0
1-(2-Ethylbutyl)piperazine CAS number 57184-38-0
An In-depth Technical Guide to 1-(2-Ethylbutyl)piperazine (CAS 57184-38-0)
Abstract
This technical guide provides a comprehensive overview of 1-(2-Ethylbutyl)piperazine, a mono-N-substituted piperazine derivative. While specific literature on this exact molecule is scarce, its structural features allow for a robust technical profile based on the well-established chemistry of the piperazine scaffold, a cornerstone in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, plausible synthetic routes, analytical characterization, potential therapeutic applications, and essential safety protocols. The methodologies and data presented are synthesized from established principles and literature on analogous N-alkylated piperazine compounds, providing a self-validating framework for laboratory investigation.
Introduction and Molecular Profile
The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] Its prevalence is due to the unique physicochemical properties it imparts, such as enhancing aqueous solubility, providing two basic centers for salt formation and molecular interactions, and offering a synthetically versatile handle for molecular elaboration.[3]
1-(2-Ethylbutyl)piperazine (CAS: 57184-38-0) is a derivative featuring a branched, lipophilic 2-ethylbutyl group attached to one of the piperazine nitrogens. This substituent is expected to significantly influence the molecule's lipophilicity and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. Understanding this specific derivative is valuable for scientists exploring new chemical space for drug candidates where fine-tuning of such properties is critical.
Chemical Structure
The structure consists of a central piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. One nitrogen is substituted with a 2-ethylbutyl group, while the other remains a secondary amine.
Caption: Proposed workflow for the synthesis of 1-(2-Ethylbutyl)piperazine.
Step-by-Step Experimental Protocol
Objective: To synthesize 1-(2-Ethylbutyl)piperazine via direct N-alkylation.
Materials:
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Piperazine (anhydrous), 5 equivalents
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1-Bromo-2-ethylbutane, 1 equivalent
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Potassium Carbonate (K₂CO₃), anhydrous, 2 equivalents
-
Acetonitrile (CH₃CN), anhydrous
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Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (5 eq.), potassium carbonate (2 eq.), and anhydrous acetonitrile. Stir the suspension.
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Addition of Electrophile: Add 1-bromo-2-ethylbutane (1 eq.) dropwise to the stirring suspension at room temperature.
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Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The use of a large excess of piperazine is crucial to minimize the formation of the dialkylated byproduct, 1,4-bis(2-ethylbutyl)piperazine.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromide is consumed.
-
Work-up:
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Cool the reaction mixture to room temperature and filter to remove potassium carbonate and piperazine hydrobromide salts.
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Wash the filter cake with a small amount of acetonitrile.
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Concentrate the combined filtrates under reduced pressure to remove the solvent.
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Dissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude oil by vacuum distillation to obtain 1-(2-Ethylbutyl)piperazine as a clear liquid.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for structural elucidation. [5][6]
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¹H NMR (400 MHz, CDCl₃): The expected spectrum would show characteristic signals for both the piperazine ring and the 2-ethylbutyl substituent.
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δ ~2.8-3.0 ppm (m, 4H): Protons on the piperazine ring adjacent to the secondary amine (-NH -CH₂ -CH₂ -N-).
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δ ~2.4-2.6 ppm (m, 4H): Protons on the piperazine ring adjacent to the tertiary amine (-N(Alkyl)-CH₂ -CH₂ -N-).
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δ ~2.3 ppm (d, 2H): Methylene protons of the ethylbutyl group attached to the nitrogen (-N-CH₂ -CH-).
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δ ~1.5 ppm (m, 1H): Methine proton of the ethylbutyl group (-CH₂-CH -(CH₂CH₃)₂).
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δ ~1.3 ppm (m, 4H): Methylene protons of the two ethyl groups (-CH-(CH₂ CH₃)₂).
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δ ~0.8-0.9 ppm (t, 6H): Methyl protons of the two ethyl groups (-CH-(CH₂CH₃ )₂).
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δ ~1.7 ppm (br s, 1H): The N-H proton of the secondary amine. This signal may be broad and its chemical shift can vary with concentration and temperature.
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-
¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals corresponding to the unique carbon atoms in the molecule.
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δ ~60-65 ppm: Methylene carbon of the ethylbutyl group attached to the nitrogen (C H₂-N).
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δ ~55-58 ppm: Piperazine carbons adjacent to the tertiary nitrogen.
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δ ~45-48 ppm: Piperazine carbons adjacent to the secondary nitrogen.
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δ ~35-40 ppm: Methine carbon of the ethylbutyl group.
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δ ~25-30 ppm: Methylene carbons of the ethyl groups.
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δ ~10-15 ppm: Methyl carbons of the ethyl groups.
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Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.
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Expected M/z: 170.18 [M]⁺ for the molecular ion.
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Key Fragments: Common fragmentation would involve cleavage of the C-C bond beta to the nitrogen (alpha-cleavage), leading to a prominent ion at m/z 99, and cleavage of the ethylbutyl group.
Purity Analysis
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Gas Chromatography (GC): A GC method with a flame ionization detector (FID) on a non-polar or medium-polarity column (e.g., DB-5 or DB-17) would be suitable for assessing purity and detecting any residual starting materials or the dialkylated byproduct.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection after derivatization, or with an evaporative light scattering detector (ELSD), could also be employed for purity assessment.
Potential Applications in Drug Development
The piperazine moiety is a well-regarded pharmacophore that often improves the pharmacokinetic profile of drug candidates. [3]The introduction of a 1-(2-ethylbutyl) group offers a specific modification to this scaffold.
-
Modulation of Lipophilicity: The branched alkyl 2-ethylbutyl group provides a moderate increase in lipophilicity compared to smaller alkyl groups. This can be strategically used to enhance membrane permeability and oral bioavailability of a potential drug candidate.
-
CNS-Targeted Agents: The piperazine core is prevalent in many centrally acting agents. [7]The lipophilicity imparted by the 2-ethylbutyl group may facilitate crossing the blood-brain barrier, making this compound an interesting building block for novel CNS drugs.
-
Scaffold for Library Synthesis: As a mono-substituted piperazine, the remaining secondary amine serves as a reactive handle for further chemical modifications. This makes 1-(2-Ethylbutyl)piperazine an ideal starting material for creating a library of diverse compounds for high-throughput screening in various disease areas, such as oncology or infectious diseases. [1]
Safety, Handling, and Toxicology
While specific toxicological data for 1-(2-Ethylbutyl)piperazine is not available, the hazards should be inferred from the parent piperazine compound and similar derivatives. [8][9]Piperazine is known to be corrosive and a sensitizer. [1]
-
GHS Hazard Classification (Predicted):
-
Skin Corrosion/Irritation
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Serious Eye Damage/Irritation
-
Respiratory or Skin Sensitization
-
Specific Target Organ Toxicity
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If ventilation is inadequate, use a suitable respirator.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and acids.
-
Piperazine and its derivatives can absorb atmospheric water and carbon dioxide, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [10]
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
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Stavrova, R., Kitanovski, Z., & Stafilov, T. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
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Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-948. Retrieved from [Link]
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Wikipedia. (2024). Piperazine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
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Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 433-439. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from [Link]
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Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]
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Wang, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(11), 934-937. Retrieved from [Link]
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Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
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Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-233. Retrieved from [Link]
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
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